Cas no 1019623-51-8 (N-(4-fluorophenyl)thiolan-3-amine)
N-(4-fluorophenyl)thiolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenamine, N-(4-fluorophenyl)tetrahydro-
- N-(4-fluorophenyl)thiolan-3-amine
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- Inchi: 1S/C10H12FNS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10,12H,5-7H2
- InChI Key: VFKWFGMFJKRYES-UHFFFAOYSA-N
- SMILES: N(C1CSCC1)C1C=CC(F)=CC=1
N-(4-fluorophenyl)thiolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165016-0.05g |
N-(4-fluorophenyl)thiolan-3-amine |
1019623-51-8 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-165016-0.1g |
N-(4-fluorophenyl)thiolan-3-amine |
1019623-51-8 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-165016-0.25g |
N-(4-fluorophenyl)thiolan-3-amine |
1019623-51-8 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-165016-0.5g |
N-(4-fluorophenyl)thiolan-3-amine |
1019623-51-8 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-165016-1.0g |
N-(4-fluorophenyl)thiolan-3-amine |
1019623-51-8 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-165016-2.5g |
N-(4-fluorophenyl)thiolan-3-amine |
1019623-51-8 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-165016-5.0g |
N-(4-fluorophenyl)thiolan-3-amine |
1019623-51-8 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-165016-10.0g |
N-(4-fluorophenyl)thiolan-3-amine |
1019623-51-8 | 10g |
$3131.0 | 2023-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557515-1g |
N-(4-fluorophenyl)tetrahydrothiophen-3-amine |
1019623-51-8 | 98% | 1g |
¥6978 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557515-5g |
N-(4-fluorophenyl)tetrahydrothiophen-3-amine |
1019623-51-8 | 98% | 5g |
¥16749 | 2023-02-27 |
N-(4-fluorophenyl)thiolan-3-amine Suppliers
N-(4-fluorophenyl)thiolan-3-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on N-(4-fluorophenyl)thiolan-3-amine
Introduction to N-(4-fluorophenyl)thiolan-3-amine (CAS No. 1019623-51-8)
N-(4-fluorophenyl)thiolan-3-amine, identified by its Chemical Abstracts Service (CAS) number 1019623-51-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiolanamine class, characterized by its unique structural framework that combines a thiol group with an amine functionality, linked to a benzene ring substituted with a fluorine atom. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The 4-fluorophenyl moiety in N-(4-fluorophenyl)thiolan-3-amine plays a crucial role in modulating the electronic and steric properties of the molecule. Fluoro substitution is a well-documented strategy in drug design, often employed to enhance metabolic stability, improve binding affinity, and increase bioavailability. The thiolanamine core structure is particularly interesting due to its potential to engage in hydrogen bonding and π-stacking interactions, which are critical for the design of high-affinity ligands. These characteristics have positioned N-(4-fluorophenyl)thiolan-3-amine as a promising candidate for further development in therapeutic applications.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological profiles. N-(4-fluorophenyl)thiolan-3-amine has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in inflammatory responses and cancer progression. The amine group provides a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.
The incorporation of the thiolan-3-amine scaffold into drug candidates offers several advantages. The thiol group is known for its ability to form stable disulfide bonds, which are prevalent in many natural products and have been exploited in drug design for their stabilizing effects on protein structures. Additionally, the amine functionality can serve as a nucleophilic center for reactions such as coupling with carboxylic acids or activation with reagents like carbodiimides, facilitating the construction of more complex molecules. These attributes make N-(4-fluorophenyl)thiolan-3-amine a versatile building block for medicinal chemists.
Advances in computational chemistry have further enhanced the understanding of how N-(4-fluorophenyl)thiolan-3-amine behaves in biological systems. Molecular docking studies have been conducted to predict its binding interactions with potential target proteins. These simulations have revealed that the compound can effectively engage with receptors and enzymes relevant to neurological disorders, infectious diseases, and metabolic conditions. The fluorine atom's presence has been shown to fine-tune the molecule's affinity and selectivity, making it an attractive scaffold for optimizing drug-like properties.
The synthesis of N-(4-fluorophenyl)thiolan-3-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include the preparation of 4-fluorobenzyl halides, followed by nucleophilic substitution with thiolanamine precursors. Recent innovations in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields. Such advancements align with the growing emphasis on green chemistry principles within the pharmaceutical industry.
Evaluation of N-(4-fluorophenyl)thiolan-3-amine in preclinical models has provided insights into its potential therapeutic applications. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. Furthermore, modifications to the thiolanamine core have shown promise in enhancing antiviral properties, making it a candidate for developing treatments against RNA viruses. These findings underscore the importance of structural diversity in medicinal chemistry and highlight N-(4-fluorophenyl)thiolan-3-amine as a valuable asset in drug discovery efforts.
The future direction of research on N-(4-fluorophenyl)thiolan-3-amine is likely to focus on expanding its chemical space through innovative synthetic strategies and exploring new biological targets. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like N-(4-fluorophenyl)thiolan-3-amine will play an increasingly pivotal role in addressing unmet medical needs.
In conclusion, N-(4-fluorophenyl)thiolan-3-amine (CAS No. 1019623-51-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis, characterized by strategic fluorination and functional group integration, underscores the sophistication of contemporary chemical methodologies. As research progresses, this compound is poised to contribute substantially to the development of novel therapeutics across multiple disease areas.
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